N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with various functional groups, including a difluoroethyl group and a methylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Methylation and Alkylation: The final steps involve the methylation and alkylation of the pyrazole rings to introduce the methyl and methylpropyl groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of specific kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features used in various chemical applications.
Uniqueness
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H21F2N5 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H21F2N5/c1-10(2)6-21-8-13(11(3)19-21)17-4-12-5-18-20(7-12)9-14(15)16/h5,7-8,10,14,17H,4,6,9H2,1-3H3 |
InChI Key |
PBAAKYLDXAXVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)CC(F)F)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.